3-Methyl-piperidine-3-carboxylic acid amide hydrochloride
CAS No.: 1315499-98-9
VCID: VC2717792
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a methyl group and a carboxylic acid amide functional group, along with a hydrochloride salt form. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development . Synthesis of 3-Methyl-piperidine-3-carboxylic acid amide hydrochlorideThe synthesis of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride typically involves several steps, including the formation of the piperidine ring, introduction of the carboxylic acid group, and subsequent amidation to yield the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can significantly influence the efficiency and outcome of each synthetic step. Potential Applications and Biological ActivitiesResearch into 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is ongoing, with a focus on its potential applications in medicinal chemistry. While specific biological activities are not detailed in the available literature, piperidine derivatives generally play significant roles in pharmacology and organic synthesis, suggesting potential therapeutic uses. Analytical Techniques for CharacterizationCharacterization of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride involves various analytical techniques:
These analyses are crucial for understanding the compound's properties and potential applications. |
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CAS No. | 1315499-98-9 |
Product Name | 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride |
Molecular Formula | C7H15ClN2O |
Molecular Weight | 178.66 g/mol |
IUPAC Name | 3-methylpiperidine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H |
Standard InChIKey | YAQQMBZEYARIQO-UHFFFAOYSA-N |
SMILES | CC1(CCCNC1)C(=O)N.Cl |
Canonical SMILES | CC1(CCCNC1)C(=O)N.Cl |
PubChem Compound | 67323401 |
Last Modified | Aug 16 2023 |
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